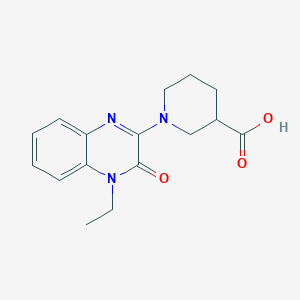

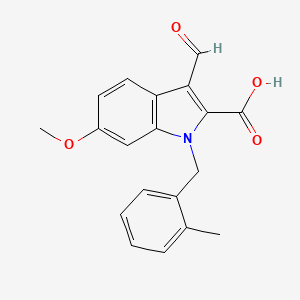

3-Formyl-6-methoxy-1-(2-methylbenzyl)-1H-indole-2-carboxylic acid

Descripción general

Descripción

Typically, this would include the compound’s systematic name, its molecular formula, and its structure.

Synthesis Analysis

This would involve a detailed examination of the methods used to synthesize the compound, including the starting materials, the reaction conditions, and the yield.Molecular Structure Analysis

This would involve a discussion of the compound’s molecular structure, including its functional groups and stereochemistry.Chemical Reactions Analysis

This would involve a discussion of the reactions that the compound undergoes, including the reagents and conditions required for these reactions.Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Aplicaciones Científicas De Investigación

Synthetic Chemistry

3-Formyl-6-methoxy-1-(2-methylbenzyl)-1H-indole-2-carboxylic acid has various applications in synthetic chemistry. It is utilized in the preparation of novel indole-benzimidazole derivatives, showcasing its versatility in creating complex chemical structures (Wang et al., 2016). Additionally, the compound is involved in the synthesis of pharmacologically active indoles, indicating its potential in the development of new therapeutic agents (Hishmat et al., 1999).

Protective Group Chemistry

This chemical compound has been used in protective group chemistry, particularly in oxidative debenzylation processes. For example, 4-methoxy-α-methylbenzyl alcohol, a related compound, is used as a protecting group for carboxylic acids, demonstrating the relevance of this class of compounds in protecting group strategies (Yoo et al., 1990).

Organic Synthesis

In organic synthesis, this compound plays a role in facilitating various synthesis processes. For instance, it is involved in the synthesis of ellipticine, a compound with potential pharmacological properties, by reacting with specific reagents (Miki et al., 2001). It also contributes to the preparation of hydroxyindole-3-carboxylic acids, illustrating its utility in creating diverse organic molecules (Marchelli et al., 1969).

Biological and Medicinal Chemistry

The compound is instrumental in the synthesis of various biologically active molecules, such as those with anti-inflammatory properties (Sharma et al., 2020). This indicates its importance in the field of medicinal chemistry, where it contributes to the development of new drugs and therapies.

Spectroscopic and Computational Studies

This compound is also the subject of spectroscopic and computational studies, which are crucial for understanding its properties and potential applications. For example, studies on methyl 5-methoxy-1H-indole-2-carboxylate, a related compound, involve FT-IR, FT-Raman, UV, and NMR profiling to explore its electronic nature and potential as a precursor to biologically active molecules (Almutairi et al., 2017).

Safety And Hazards

This would involve a discussion of the compound’s potential hazards, such as its toxicity, flammability, and environmental impact.

Direcciones Futuras

This would involve a discussion of potential future research directions, such as new synthetic methods, new reactions, or new applications for the compound.

Please note that the availability of this information can vary greatly depending on the specific compound and the extent to which it has been studied. For a less well-known compound, much of this information may not be available. In such cases, it may be necessary to conduct original research to obtain this information. Please consult with a qualified chemist or researcher for more specific guidance.

Propiedades

IUPAC Name |

3-formyl-6-methoxy-1-[(2-methylphenyl)methyl]indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO4/c1-12-5-3-4-6-13(12)10-20-17-9-14(24-2)7-8-15(17)16(11-21)18(20)19(22)23/h3-9,11H,10H2,1-2H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHFGJRTYTLSVKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN2C3=C(C=CC(=C3)OC)C(=C2C(=O)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Formyl-6-methoxy-1-(2-methylbenzyl)-1H-indole-2-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2E)-3-(dimethylamino)-1-[4-(3-methylbutoxy)phenyl]prop-2-en-1-one](/img/structure/B1392488.png)

![[(4-Isobutyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)thio]acetic acid](/img/structure/B1392489.png)

![Tert-butyl 4-pyrrolo[1,2-a]quinoxalin-4-ylpiperazine-1-carboxylate](/img/structure/B1392492.png)

![(3,5-Difluorophenyl){[4-(piperidin-1-ylmethyl)-2-thienyl]methyl}amine](/img/structure/B1392493.png)

![4-Benzyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B1392494.png)

![[(5-{[(3-Chlorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)thio]acetic acid](/img/structure/B1392498.png)

![1-Ethyl-2-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-4-methyl-1H-pyrrole-3-carboxylic acid](/img/structure/B1392502.png)

![2-[2-(1,4'-Bipiperidin-1'-yl)-2-oxoethyl]-1,4-dimethyl-1H-pyrrole-3-carboxylic acid](/img/structure/B1392503.png)

![{[1-(4-Chlorobenzoyl)-2,3-dihydro-1H-indol-6-yl]methyl}amine](/img/structure/B1392507.png)

![4-[(3-methyl-2-oxoquinoxalin-1(2H)-yl)methyl]benzoic acid](/img/structure/B1392508.png)